molecular formula C12H14O2 B13468269 2-Methyl-2-phenyloxan-4-one

2-Methyl-2-phenyloxan-4-one

Cat. No.: B13468269
M. Wt: 190.24 g/mol
InChI Key: ZDDGZZXYWLEFHS-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyloxan-4-one is a cyclic ketone derivative with a six-membered oxane (tetrahydropyran) ring structure. It features a methyl group and a phenyl substituent at the 2-position, along with a ketone functional group at the 4-position. The phenyl group enhances lipophilicity, which may influence its solubility and reactivity compared to aliphatic analogs.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-2-phenyloxan-4-one

InChI

InChI=1S/C12H14O2/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

ZDDGZZXYWLEFHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-2-methyl-1,3-propanediol with an acid catalyst can lead to the formation of the oxanone ring.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-phenyloxan-4-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and the process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-phenyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyloxan-4-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between 2-methyl-2-phenyloxan-4-one and three related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System
2-Methyl-2-phenyloxan-4-one C₁₂H₁₄O₂ 202.24 (calculated) Ketone, phenyl, methyl Oxane (6-membered)
4-Methyl-2-pentanone C₆H₁₂O 100.16 Ketone, branched alkyl Acyclic
4-Methyloxetan-2-one C₄H₆O₂ 86.09 Ketone, methyl Oxetane (4-membered)
4-Methyl-4-sulfanylpentan-2-one C₆H₁₀OS 130.21 Ketone, thiol, methyl Acyclic

Key Observations :

  • Ring Strain : The oxane ring in 2-methyl-2-phenyloxan-4-one is less strained than the oxetane ring in 4-methyloxetan-2-one, which may affect thermal stability and reactivity .
  • Thiol vs. Phenyl : The thiol group in 4-methyl-4-sulfanylpentan-2-one introduces distinct reactivity (e.g., susceptibility to oxidation) compared to the phenyl group in the target compound .
Physicochemical Properties

Data from the evidence suggest trends in volatility and polarity:

  • Boiling Points: 4-Methyl-2-pentanone (a branched ketone) has a boiling point of ~144°C, while smaller cyclic ketones like 4-methyloxetan-2-one (oxetane) may exhibit lower boiling points due to reduced molecular weight . The phenyl group in 2-methyl-2-phenyloxan-4-one likely increases its boiling point significantly.
  • Solubility: Aliphatic ketones (e.g., 4-methyl-2-pentanone) are more water-soluble than aromatic derivatives. The phenyl group in the target compound may reduce aqueous solubility but enhance lipid solubility.
Toxicity and Regulatory Profiles
  • 4-Methyl-2-pentanone : Classified as flammable and irritant. Oral LD₅₀ (rat): ~1,600 mg/kg. Regulated by USEPA and WHO for workplace exposure limits.
  • Thiol-containing ketone : Thiols often exhibit higher toxicity (e.g., respiratory irritation) compared to phenyl-substituted analogs.

Implications for 2-Methyl-2-phenyloxan-4-one :

  • Regulatory data gaps exist for the target compound; extrapolation from aliphatic or cyclic ketones is necessary.

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